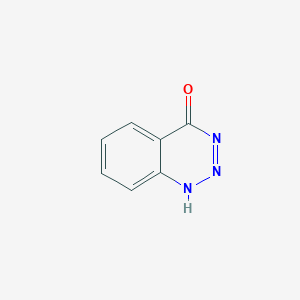

1,2,3-Benzotriazin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSSTTLDFWKBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026544 | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/ | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan powder, Needles from cyclohexane | |

CAS No. |

90-16-4 | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzazimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzazimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzotriazin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-BENZOTRIAZIN-4(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIE1VTY749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210 °C (decomposes) | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Spectroscopic Profile of 1,2,3-Benzotriazin-4(3H)-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-benzotriazin-4(3H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information presented herein has been compiled from various spectroscopic databases and peer-reviewed scientific literature to support research and development activities.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,2,3-benzotriazin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for 1,2,3-benzotriazin-4(3H)-one.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.32 | d | H-5 |

| 7.95 | t | H-7 |

| 7.80 | d | H-8 |

| 7.63 | t | H-6 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C=O (C-4) |

| 145.0 | C-8a |

| 135.5 | C-7 |

| 129.0 | C-5 |

| 128.6 | C-6 |

| 126.1 | C-4a |

| 119.9 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,2,3-benzotriazin-4(3H)-one is characterized by the following absorption bands.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad | N-H stretching |

| 1680 | Strong | C=O stretching (amide) |

| 1600, 1480 | Medium | C=C stretching (aromatic) |

| 1300 | Medium | C-N stretching |

| 760 | Strong | C-H bending (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1,2,3-benzotriazin-4(3H)-one is summarized below.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ (Molecular ion) |

| 119 | 80 | [M - N₂]⁺ |

| 92 | 60 | [M - N₂ - HCN]⁺ |

| 91 | 55 | [C₆H₅N]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of 1,2,3-benzotriazin-4(3H)-one.

Synthesis of 1,2,3-Benzotriazin-4(3H)-one

A common method for the synthesis of 1,2,3-benzotriazin-4(3H)-one involves the diazotization of 2-aminobenzamide.

-

Dissolution: 2-Aminobenzamide is dissolved in a suitable acidic medium, typically hydrochloric acid.

-

Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Cyclization: The resulting diazonium salt solution is stirred at low temperature to facilitate intramolecular cyclization.

-

Isolation: The product, 1,2,3-benzotriazin-4(3H)-one, precipitates from the solution and is collected by filtration, washed with cold water, and dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 1,2,3-benzotriazin-4(3H)-one is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of compound.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the chemical structure of 1,2,3-benzotriazin-4(3H)-one and a key reaction pathway.

Caption: Chemical structure of 1,2,3-benzotriazin-4(3H)-one.

Caption: Denitrogenation reaction pathway of 1,2,3-benzotriazin-4(3H)-one.

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanisms of 1,2,3-Benzotriazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Benzotriazin-4(3H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anesthetic, antidepressant, and antitumor properties.[3][4] Furthermore, this moiety serves as a versatile synthetic intermediate, particularly in denitrogenative reactions that provide access to other important heterocyclic systems.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to 1,2,3-benzotriazin-4(3H)-one and a detailed analysis of its reaction mechanisms.

Synthesis of 1,2,3-Benzotriazin-4(3H)-one

The synthesis of the 1,2,3-benzotriazin-4(3H)-one core can be achieved through several distinct methodologies, ranging from classical diazotization reactions to modern photochemical and metal-catalyzed approaches.

Classical Synthesis: Diazotization of 2-Aminobenzamides

The most traditional and widely employed method for synthesizing 1,2,3-benzotriazin-4(3H)-ones is the diazotization of 2-aminobenzamides or related anthranilic acid derivatives, followed by intramolecular cyclization.[3][6] This reaction typically involves the use of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid.[1]

While effective, this method has notable drawbacks, including the use of harsh acidic conditions that can limit the substrate scope and the potential for the release of toxic nitrogen oxides.[1][6]

Modern Synthetic Approaches

To overcome the limitations of the classical method, several milder and more versatile synthetic strategies have been developed.

-

Mild Diazotization Using Polymer-Supported Reagents : A significant improvement involves the use of a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid (p-TsOH).[1] This one-pot process allows for the diazotization and subsequent cyclization of 2-aminobenzamides under much milder conditions, accommodating a broader range of functional groups.[1]

-

Photochemical Cyclization of Aryl Triazines : A novel and green approach utilizes the visible-light-mediated photocyclization of acyclic aryl triazine precursors.[3][7] This method, often performed in a continuous flow reactor, exposes the substrate to violet light (e.g., 420 nm) and proceeds without the need for additives or photocatalysts, affording high yields in short reaction times.[3][4][7] The reaction mechanism is believed to involve a nitrogen-centered Norrish Type II-related[2][3]-hydrogen shift.[3]

-

Palladium-Catalyzed Carbonylative Annulation : 3-Aryl-substituted 1,2,3-benzotriazin-4(3H)-ones can be synthesized via a palladium-catalyzed carbonylative annulation of 1,3-diaryltriazenes in the presence of carbon monoxide.[3][8]

-

Oxidative Rearrangement of 3-Aminoindazoles : An alternative route involves the oxidative rearrangement of 3-aminoindazoles. This transformation can be induced by halogens in the presence of water as a cosolvent, leading to a ring expansion to form the 1,2,3-benzotriazin-4(3H)-one skeleton.[3][8]

-

Redox Cyclization of Benzamides : A direct synthesis from benzamides can be achieved through a redox cyclization using nitrous oxide after treatment with sec-butyl lithium.[3][8]

-

Intramolecular Heterocyclization of Azido-Isocyanides : An efficient methodology has been developed for the formation of 4-alkoxy- and 4-aryloxybenzo[d][1][3][6]triazines through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions.[6]

-

Ferric Nitrate-Mediated Synthesis : An efficient protocol for the synthesis of 1,2,3-benzotriazinones from 2-aminobenzamides has been developed using iron(III) nitrate and sodium metabisulfite via a nitrate reduction strategy, providing good to excellent yields.[9]

Data Presentation: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) | Reference(s) |

| Classical Diazotization | 2-Aminobenzamide | NaNO₂, HCl | Aqueous, 0-5 °C | Variable | [3],[1] |

| Polymer-Supported Diazotization | 2-Aminobenzamide | Polymer-supported NO₂⁻, p-TsOH | Methanol, rt | Good | [1] |

| Photochemical Cyclization | Acyclic aryl triazine | Violet light (420 nm) | Continuous flow, 10 min residence time | Excellent | [3],[7] |

| Intramolecular Heterocyclization | 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | t-BuOK | DMF, 0 °C, 1 h | up to 93% | [6] |

| Ferric Nitrate-Mediation | 2-Aminobenzamide | Fe(NO₃)₃·9H₂O, Na₂S₂O₅ | CH₃CN/H₂O, 80 °C | Good to Excellent | [9] |

| Oxidative Rearrangement | 3-Aminoindazole | Halogen, H₂O | Room Temperature | Good | [3],[8] |

| Pd-Catalyzed Annulation | 1,3-Diaryltriazene | Pd(0) catalyst, CO (1 atm) | - | Excellent | [3],[8] |

| Redox Cyclization | Benzamide | sec-BuLi, N₂O | - | - | [3],[8] |

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one via Mild Diazotization[1]

-

To a solution of 2-aminobenzamide (1.0 mmol) in methanol (10 mL), add polymer-supported nitrite reagent (1.2 mmol, 1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of p-toluenesulfonic acid monohydrate (1.2 mmol, 1.2 eq.) in methanol (5 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Upon completion, filter the reaction mixture to remove the polymer support and wash the solid with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired 1,2,3-benzotriazin-4(3H)-one.

Protocol 2: Continuous Flow Photochemical Synthesis[7]

-

Prepare a solution of the acyclic aryl triazine precursor (e.g., 0.15-0.3 mmol) in a suitable degassed solvent (e.g., acetonitrile).

-

Set up a continuous flow reactor system (e.g., Vapourtec E-series) equipped with a UV-150 photomodule fitted with 420 nm LEDs.

-

Stabilize the flow system by setting the light intensity (e.g., 50 W), flow rate (e.g., 1 mL/min), and back pressure (e.g., 3 bar).

-

Inject the prepared solution of the starting material into the reactor.

-

Collect the solution at the outlet of the reactor after the specified residence time (e.g., 10 minutes).

-

Evaporate the solvent from the collected solution in vacuo.

-

Purify the resulting crude product by column chromatography to yield the pure benzotriazin-4(3H)-one.

Reaction Mechanisms and Visualizations

The formation and subsequent reactions of 1,2,3-benzotriazin-4(3H)-one are governed by fascinating and synthetically useful mechanisms.

Mechanism of Classical Diazotization and Cyclization

The reaction proceeds via the initial formation of a diazonium salt from the primary aromatic amine of 2-aminobenzamide. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the diazonium group, leading to cyclization and subsequent proton loss to yield the final product.

Caption: Classical synthesis of 1,2,3-benzotriazin-4(3H)-one.

Mechanism of Photochemical Synthesis

The photochemical synthesis from acyclic aryl triazines is proposed to occur through a nitrogen-centered[2][3]-hydrogen shift, a variation of the Norrish Type II reaction.[3] Upon photoexcitation, a hydrogen atom is abstracted from the amide nitrogen by the terminal nitrogen of the triazene, leading to a diradical intermediate that cyclizes and fragments to give the product and N-methylacetamide as a byproduct.[3]

Caption: Photochemical synthesis via a Norrish Type II-like mechanism.

Denitrogenative Reactions and Iminoketene Intermediate

A key feature of 1,2,3-benzotriazin-4(3H)-ones is their ability to undergo denitrogenation upon thermolysis or photolysis, or in the presence of transition metal catalysts.[5][10] This process generates a highly reactive iminoketene intermediate.[10] This intermediate can then participate in various cycloaddition or annulation reactions with alkenes, alkynes, and other coupling partners to form a diverse range of heterocyclic compounds, such as isoindolinones.[11][12]

References

- 1. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]

- 8. Benzoxazinone synthesis [organic-chemistry.org]

- 9. Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A Ring Opening–Annulation Reaction of Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]

- 12. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3-Benzotriazin-4(3H)-one Derivatives and Their Analogues

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,2,3-benzotriazin-4(3H)-one derivatives and their analogues, with a focus on their potential as therapeutic agents.

Core Synthesis Strategies

The synthesis of the 1,2,3-benzotriazin-4(3H)-one core and its derivatives can be achieved through several key methodologies, ranging from classical cyclization reactions to modern photochemical and catalytic approaches.

The most common and traditional method for the synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[1][2][3][4] This method, while widely used, often requires the use of strong acids and sodium nitrite, which can limit its applicability to sensitive substrates.[1][2][3][4]

More contemporary and milder synthetic routes have been developed to overcome the limitations of the classical methods. These include:

-

Photochemical Cyclization: A novel and green approach utilizes the photocyclization of amide-bearing aryl triazines under visible light (420 nm).[1][3][4] This method proceeds via a nitrogen-centered[1][2]-H shift, related to the Norrish type II reaction, and offers excellent yields in short reaction times without the need for additives or photocatalysts.[1][3][4] Continuous flow processing further enhances the scalability and robustness of this transformation.[1][3][4]

-

Palladium-Catalyzed Annulation: Sankararaman and co-workers reported a palladium-catalyzed annulation reaction of 1,3-diaryltriazenes with carbon monoxide to furnish 1,2,3-benzotriazin-4(3H)-ones.[1][4]

-

Oxidative Rearrangement: An oxidative rearrangement of 3-aminoindazoles provides another pathway to the benzotriazinone scaffold.[1][4]

-

Redox Cyclization: Cui and colleagues developed a redox cyclization of benzamides using nitrous oxide after treatment with sec-butyl lithium.[1][4]

-

Intramolecular Heterocyclization: A methodology involving the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions has been developed to afford 4-alkoxy- and 4-aryloxybenzo[d][1][5][6]triazines.[5]

Biological Activities and Therapeutic Potential

Derivatives of 1,2,3-benzotriazin-4(3H)-one have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzotriazinone derivatives. These compounds have shown efficacy against a variety of cancer cell lines, including lung, liver, breast, colon, and ovarian cancer.[7] Some derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).

Table 1: Anticancer Activity of Selected 1,2,3-Benzotriazin-4(3H)-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [7] |

| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [7] |

| Complex 1 | A-549 (Lung) | 5.94 ± 0.58 | [1] |

| Compound 11o | Capan-1 (Pancreatic) | 1.4 | [1] |

| Compound 11r | Capan-1 (Pancreatic) | 5.1 | [1] |

| Compound 11s | Capan-1 (Pancreatic) | 5.3 | [1] |

| Compound 7f | (EGFR inhibitor) | 0.059 | [1] |

| Compound 7d | (EGFR inhibitor) | 0.070 | [1] |

Anticonvulsant Activity

Several studies have highlighted the potential of benzotriazole and benzotriazinone derivatives as anticonvulsant agents.[8] These compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[9] The mechanism of action is often linked to the modulation of GABAergic neurotransmission.[9]

Table 2: Anticonvulsant Activity of a Selected Derivative

| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| Compound 4g | MES | 23.7 | 284.0 | 12.0 | [9] |

| Compound 4g | scPTZ | 18.9 | 284.0 | 15.0 | [9] |

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzotriazole and its derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[6] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Class | Bacterial/Fungal Strains | MIC (µg/mL) | Reference |

| Derivatives with -COOMe at position 5 | Various bacteria | 0.125-0.25 | [6] |

| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Bacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracis | Not specified | [6] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 1,2,3-benzotriazin-4(3H)-one derivatives exert their biological effects is crucial for rational drug design and development. Key signaling pathways that are modulated by these compounds include the EGFR and PARP pathways.

EGFR Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of EGFR signaling is a hallmark of many cancers.[10] EGFR inhibitors typically compete with ATP at the catalytic domain of the kinase, thereby blocking its autophosphorylation and the activation of downstream signaling cascades.[10] The three major downstream pathways are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[10]

EGFR Inhibition by 1,2,3-Benzotriazin-4(3H)-one Derivatives.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[11] PARP inhibitors act by competing with NAD+, the substrate for PARP, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at the site of damage.[11] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[11] The inability to repair these DSBs through the faulty HRR pathway results in cell death, a concept known as synthetic lethality.[11]

Mechanism of PARP Inhibition and Synthetic Lethality.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and biological evaluation of novel compounds.

General Synthesis Workflow

A typical workflow for the discovery and evaluation of new 1,2,3-benzotriazin-4(3H)-one derivatives involves several key stages, from initial design and synthesis to comprehensive biological testing.

General Workflow for Drug Discovery.

Protocol for Continuous Flow Photochemical Synthesis

This protocol is adapted from a reported green synthesis method for 1,2,3-benzotriazin-4(3H)-ones.[1][3][4]

-

Reactor Setup: A continuous flow reactor equipped with a violet light source (420 nm) is assembled.

-

Precursor Solution: A solution of the acyclic aryl triazine precursor in a suitable solvent (e.g., acetonitrile) is prepared.

-

Flow Reaction: The precursor solution is pumped through the reactor at a defined flow rate, allowing for a residence time of approximately 10 minutes under irradiation.

-

Product Collection: The output from the reactor is collected.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired substituted benzotriazin-4(3H)-one.

Protocol for Anticonvulsant Screening

The following protocols are standard methods for the initial evaluation of anticonvulsant activity in rodents.[9][12]

Maximal Electroshock (MES) Test:

-

Animal Preparation: Mice are administered the test compound intraperitoneally (i.p.).

-

Stimulation: After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Preparation: Mice are pre-treated with the test compound.

-

Convulsant Administration: A convulsant dose of pentylenetetrazole is administered subcutaneously.

-

Observation: The animals are observed for the onset of clonic seizures.

-

Endpoint: The ability of the test compound to prevent or delay the onset of seizures is recorded.

Conclusion

The 1,2,3-benzotriazin-4(3H)-one scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The diverse synthetic methodologies available allow for the creation of extensive libraries of derivatives, which have demonstrated a wide array of biological activities, including promising anticancer, anticonvulsant, and antimicrobial properties. Further exploration of the structure-activity relationships and mechanisms of action of these compounds, guided by the principles and protocols outlined in this guide, holds significant promise for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jrasb.com [jrasb.com]

- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Benzotriazinone Core: A Journey from Chemical Curiosity to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzotriazinone scaffold, a heterocyclic system featuring a fused benzene and triazinone ring, has traversed a remarkable path from its initial synthesis to becoming a privileged structure in modern medicinal chemistry. This guide provides a comprehensive overview of the history, discovery, and development of benzotriazinone compounds, with a focus on their synthesis, biological activities, and the experimental methodologies that have underpinned their evolution.

A Historical Overview: The Emergence of a Versatile Scaffold

The story of benzotriazinones begins in the realm of classical organic chemistry. Early methods for the synthesis of the 1,2,3-benzotriazin-4(3H)-one core typically involved the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[1] This foundational reaction, while effective, often required harsh acidic conditions and the use of sodium nitrite.[1] For many years, benzotriazinones were primarily of academic interest, with studies focusing on their chemical properties and reaction mechanisms.

The latter half of the 20th century saw an expansion of research into the biological activities of heterocyclic compounds, and benzotriazinones were no exception. Initial reports highlighted a broad spectrum of activities, including applications as herbicides, insecticides, and nematicides.[2] Some early derivatives were also investigated for their potential as anesthetics and antidepressants.[1] This early work, while not leading to immediate blockbuster drugs, laid the groundwork for future, more targeted research.

A significant turning point in the history of benzotriazinone compounds came with the advent of high-throughput screening and a deeper understanding of the molecular drivers of diseases like cancer. The unique three-dimensional structure of the benzotriazinone core made it an attractive scaffold for targeting the active sites of enzymes, particularly kinases and poly (ADP-ribose) polymerase (PARP). This led to a resurgence of interest in this chemical class and the development of highly potent and selective inhibitors that are now at the forefront of cancer therapy research.

The Synthesis of Benzotriazinone Derivatives: From Classical to Contemporary Methods

The synthetic accessibility of the benzotriazinone core has been a key factor in its enduring appeal to medicinal chemists. A variety of methods have been developed to construct and functionalize this heterocyclic system.

Classical Synthesis: Diazotization of Anthranilamide Precursors

The most traditional and widely used method for the synthesis of the 1,2,3-benzotriazin-4(3H)-one ring system is the diazotization of 2-aminobenzamide or its derivatives. This reaction typically involves the treatment of the starting material with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid.

Experimental Protocol: Synthesis of 1,2,3-Benzotriazin-4(3H)-one from 2-Aminobenzamide

Materials:

-

2-Aminobenzamide

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Procedure:

-

A solution of 2-aminobenzamide in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 2-aminobenzamide solution with constant stirring, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The resulting precipitate, 1,2,3-benzotriazin-4(3H)-one, is collected by vacuum filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

Modern Synthetic Approaches

While the classical diazotization method remains relevant, concerns over the use of strong acids and nitrites have prompted the development of milder and more versatile synthetic routes.

-

Palladium-Catalyzed Carbonylative Annulation: Sankararaman and coworkers developed a method involving the palladium-catalyzed reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes with carbon monoxide to yield 3-arylbenzo-1,2,3-triazin-4(3H)-ones.[1] This approach offers a way to introduce substituents at the 3-position of the triazinone ring.

-

Visible Light-Mediated Photocyclization: A novel and green approach involves the photocyclization of acyclic aryl triazine precursors.[1] This method utilizes visible light to induce a cyclization reaction, often in a continuous flow reactor, providing high yields and avoiding the need for harsh reagents.[1]

-

Oxidative Rearrangement of 3-Aminoindazoles: Song and coworkers reported an oxidative rearrangement of 3-aminoindazoles to produce diversely functionalized 1,2,3-benzotriazin-4(3H)-ones.[1]

The evolution of these synthetic methods has significantly expanded the chemical space accessible to researchers, allowing for the creation of large and diverse libraries of benzotriazinone derivatives for biological screening.

Biological Activities and Therapeutic Potential

The benzotriazinone scaffold has proven to be a versatile platform for the development of a wide range of biologically active molecules.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzotriazinone derivatives. These compounds have been shown to exert their effects through various mechanisms.

Inhibition of Cancer Cell Proliferation: Numerous studies have demonstrated the ability of benzotriazinone compounds to inhibit the growth of various cancer cell lines. The MTT assay is a commonly used method to assess the cytotoxic effects of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

Benzotriazinone compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing various concentrations of the benzotriazinone compound. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.[3]

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Cytotoxicity of Selected Benzotriazinone Derivatives against HepG2 Liver Carcinoma Cells [4]

| Compound | IC₅₀ (µg/mL) |

| Benzotriazinone (3) | 6.525 |

| Derivative 11e | 12.40 |

| Derivative 13a | 10.97 |

| Derivative 12e | 59.85 |

| Doxorubicin (Standard) | 2.06 |

Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzotriazinone scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Inhibition of HPK1 can enhance the anti-tumor immune response. Several series of benzotriazinone derivatives have been developed as potent HPK1 inhibitors.

Experimental Protocol: HPK1 Kinase Activity Assay (Luminescence-based)

Materials:

-

Recombinant human HPK1 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Benzotriazinone inhibitor

-

Kinase-Glo® Max reagent

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

The benzotriazinone inhibitor, at various concentrations, is pre-incubated with the HPK1 enzyme in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the substrate (MBP) and ATP.

-

The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

-

The Kinase-Glo® Max reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

The luminescence is measured using a luminometer.

-

The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined.[6]

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the repair of single-strand breaks.[7] In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP for survival.[8] Inhibiting PARP in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8] The benzotriazinone scaffold has been successfully employed to develop potent PARP inhibitors.

Table 2: PARP-1 Inhibitory Activity of Quinazolinone-based Derivatives (Bioisosteres of Benzotriazinones) [9]

| Compound | IC₅₀ (nM) |

| Olaparib (Reference) | 27.89 |

| 12c | 30.38 |

Conclusion and Future Directions

The journey of benzotriazinone compounds from their early synthesis to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry. The development of novel synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective inhibitors of key biological targets. The benzotriazinone scaffold continues to be a fertile ground for drug discovery, with ongoing research focused on developing new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, it is likely that this versatile heterocyclic system will find applications in an even wider range of therapeutic areas.

References

- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 6. benchchem.com [benchchem.com]

- 7. onclive.com [onclive.com]

- 8. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

1,2,3-Benzotriazin-4(3H)-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for studying the solubility and stability of 1,2,3-benzotriazin-4(3H)-one. This information is critical for the handling, formulation, and development of this compound in pharmaceutical and other scientific applications. While specific quantitative data for this molecule is limited in publicly available literature, this guide outlines established experimental protocols based on standard industry practices to enable researchers to generate such data.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is a fundamental requirement in drug development and chemical research. Solubility , the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates the administration routes and bioavailability of a potential drug. Stability , the ability of a substance to resist chemical change over time, is crucial for ensuring the safety, efficacy, and shelf-life of a product.

Solubility Profile of 1,2,3-Benzotriazin-4(3H)-one

1,2,3-Benzotriazin-4(3H)-one is generally characterized as a compound with limited aqueous solubility but good solubility in various organic solvents. Temperature is a key factor, with solubility expected to increase at higher temperatures.[1]

Table 1: Qualitative Solubility of 1,2,3-Benzotriazin-4(3H)-one

| Solvent Class | Solubility Description | Reference |

| Aqueous | Limited solubility. An estimated value is 685 mg/L at 25 °C. | [2] |

| Alkaline Solutions | Soluble. | [2] |

| Organic Solvents | Generally soluble in alcohols, acetone, and ether. | [1] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, which is considered reliable for poorly soluble compounds.[3]

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of 1,2,3-Benzotriazin-4(3H)-one

The stability of 1,2,3-benzotriazin-4(3H)-one is a critical parameter for its development. While it is generally stable under ambient conditions, it can degrade under stress conditions such as high temperature, and exposure to acids, bases, oxidizing agents, and light. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[4][5] The typical conditions for forced degradation studies are outlined in Table 2.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C) |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C) |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature |

| Thermal Degradation | Dry heat (e.g., 60°C to 80°C) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Experimental Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for Stability-Indicating Method Development.

Potential Degradation Pathways

While specific degradation pathways for 1,2,3-benzotriazin-4(3H)-one are not well-documented in the literature, related benzotriazole compounds are known to undergo degradation through the opening of the triazole ring.[5] Further studies, including the use of mass spectrometry to identify degradation products, are necessary to elucidate the specific degradation pathways of 1,2,3-benzotriazin-4(3H)-one.

Logical Relationship for Investigating Degradation Pathways

Caption: Logical Flow for Degradation Pathway Elucidation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 1,2,3-benzotriazin-4(3H)-one for researchers and drug development professionals. While quantitative data is not extensively available, the provided experimental protocols offer a clear path for generating the necessary data to support further research and development. The application of these standard methodologies will enable a thorough characterization of this compound's physicochemical properties, which is a prerequisite for its successful application in any scientific or pharmaceutical context.

References

Quantum Chemical Blueprint of 1,2,3-Benzotriazin-4(3H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1,2,3-Benzotriazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a detailed exploration of the molecule's structural, spectroscopic, and electronic properties through theoretical calculations, complemented by experimental data.

Introduction

1,2,3-Benzotriazin-4(3H)-one and its derivatives form a class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] Understanding the fundamental molecular properties of the core structure is crucial for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate the geometric and electronic characteristics of such molecules, offering insights that can guide synthetic efforts and structure-activity relationship (SAR) studies. This guide details the computational methodologies and presents a summary of key theoretical and experimental data for 1,2,3-Benzotriazin-4(3H)-one.

Computational & Experimental Methodologies

A detailed understanding of the molecular properties of 1,2,3-Benzotriazin-4(3H)-one can be achieved through a synergistic approach combining computational modeling and experimental characterization.

Quantum Chemical Calculations

The theoretical calculations outlined herein are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Computational Protocol:

-

Software: Gaussian 09 or other similar quantum chemistry software packages are typically employed.[3]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such calculations.[4][5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions.[4][5]

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[6]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental data.[6]

-

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis).[7]

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts.[8]

Caption: Computational workflow for 1,2,3-Benzotriazin-4(3H)-one.

Experimental Protocols

Synthesis of 1,2,3-Benzotriazin-4(3H)-one:

The most common laboratory synthesis of 1,2,3-benzotriazin-4(3H)-one involves the diazotization of 2-aminobenzamide.[9][10]

Materials:

-

2-aminobenzamide

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Ice

-

Distilled water

Procedure:

-

Dissolve 2-aminobenzamide in dilute hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2-aminobenzamide hydrochloride. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 30 minutes) after the addition is complete.

-

The precipitated product, 1,2,3-benzotriazin-4(3H)-one, is collected by filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the purified compound.

-

Dry the purified crystals under vacuum.

Caption: Synthetic pathway for 1,2,3-Benzotriazin-4(3H)-one.

Characterization: The synthesized compound is characterized by various spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded in DMSO-d₆ on a 400 or 500 MHz spectrometer.[1][2]

-

FT-IR Spectroscopy: Spectra are recorded using KBr pellets.

-

Mass Spectrometry: To confirm the molecular weight.

Results and Discussion

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of 1,2,3-benzotriazin-4(3H)-one, calculated at the B3LYP/6-311++G(d,p) level of theory, provide a detailed picture of its three-dimensional structure. While a comprehensive table for the parent compound is a subject for specific calculation, studies on related derivatives show good agreement between calculated and experimental (X-ray diffraction) data.[3]

Table 1: Selected Optimized Geometrical Parameters of 1,2,3-Benzotriazin-4(3H)-one (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | - | C1-C2-C3 | - |

| C2-C3 | - | C2-C3-C4 | - |

| C3-C4 | - | C3-C4-C4a | - |

| C4-C4a | - | C4-C4a-C8a | - |

| C4a-C8a | - | C4a-C8a-N1 | - |

| C8a-N1 | - | C8a-N1-N2 | - |

| N1-N2 | - | N1-N2-N3 | - |

| N2-N3 | - | N2-N3-C4 | - |

| N3-C4 | - | N3-C4-O1 | - |

| C4=O1 | - | C4a-C4-N3 | - |

Note: Specific values for the parent compound require dedicated calculations and are not available in the provided search results.

Vibrational Spectroscopy

The calculated vibrational frequencies provide valuable information for the assignment of experimental FT-IR and Raman spectra. A comparison between the theoretical and experimental vibrational spectra of benzotriazole and its derivatives shows a good correlation after applying a suitable scaling factor to the calculated frequencies.[4][5][11]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 1,2,3-Benzotriazin-4(3H)-one (Illustrative)

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |

|---|---|---|---|

| N-H stretch | - | - | Stretching of the N-H bond |

| C=O stretch | ~1680-1700 | - | Stretching of the carbonyl group |

| C=C stretch (aromatic) | ~1600, ~1450 | - | In-plane stretching of the benzene ring |

| N=N stretch | - | - | Stretching of the azo group |

| C-H stretch (aromatic) | >3000 | - | Stretching of the aromatic C-H bonds |

Note: Specific experimental and calculated frequencies for the parent compound require dedicated studies.

Electronic Properties and Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[12]

Table 3: Calculated Electronic Properties of 1,2,3-Benzotriazin-4(3H)-one (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific energy values for the parent compound require dedicated calculations. For a related triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV.[12]

The HOMO is typically localized over the benzene ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the triazinone ring, suggesting these are the likely sites for nucleophilic attack.

The theoretical UV-Vis spectrum, calculated using TD-DFT, can be compared with the experimental spectrum to understand the electronic transitions. For related compounds, TD-DFT calculations have shown good agreement with experimental absorption maxima.[7]

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts using the GIAO method can aid in the assignment of experimental ¹H and ¹³C NMR spectra.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of a Benzotriazole derivative in DMSO-d₆ (Illustrative) | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | :--- | :---: | :---: | | H-5 | - | C-4a | - | | H-6 | - | C-5 | - | | H-7 | - | C-6 | - | | H-8 | - | C-7 | - | | NH | - | C-8 | - | | | | C-8a | - | | | | C-4 | - | Note: The provided search results contain NMR data for various derivatives but not a complete assignment for the parent 1,2,3-benzotriazin-4(3H)-one. The chemical shifts are highly dependent on the substituents.[1][2][8]

Conclusion

This technical guide has outlined the application of quantum chemical calculations, specifically DFT, in elucidating the molecular properties of 1,2,3-Benzotriazin-4(3H)-one. The combination of theoretical predictions and experimental data provides a powerful framework for understanding its structure, spectroscopy, and electronic characteristics. While this guide provides a comprehensive overview of the methodologies and illustrative data, further dedicated computational and experimental studies on the parent compound are encouraged to build a more complete and precise dataset. The insights gained from such studies will be invaluable for the future design and development of novel 1,2,3-benzotriazin-4(3H)-one derivatives with enhanced therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. irjweb.com [irjweb.com]

A Technical Guide to the Thermolysis and Photochemical Behavior of 1,2,3-Benzotriazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermolytic and photochemical reactions of 1,2,3-benzotriazin-4(3H)-one, a versatile heterocyclic scaffold with significant applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its decomposition pathways under thermal and photochemical conditions, including detailed reaction mechanisms, experimental protocols, and quantitative data.

Thermolysis of 1,2,3-Benzotriazin-4(3H)-one and its Derivatives

The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones is a powerful method for the synthesis of various heterocyclic compounds. The product distribution is highly dependent on the substitution pattern of the benzotriazinone ring and the reaction conditions, such as solvent and temperature.

Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can lead to the formation of 9-acridones or benzanilides, depending on the reaction solvent.

-

In high-boiling, non-nucleophilic solvents such as boiling 1-methylnaphthalene, 3-aryl derivatives undergo thermal decomposition and rearrangement to yield 9-acridones .[1]

-

In paraffin oil at 300 °C , the major products are benzanilides .[1]

Table 1: Products of Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

| Starting Material | Solvent | Temperature | Major Product | Yield (%) |

| 3-Aryl-1,2,3-benzotriazin-4(3H)-one | 1-Methylnaphthalene | Boiling | 9-Acridone | Not specified |

| 3-Aryl-1,2,3-benzotriazin-4(3H)-one | Paraffin Oil | 300 °C | Benzanilide | Not specified |

Experimental Protocol: General Procedure for Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

A solution of the 3-aryl-1,2,3-benzotriazin-4(3H)-one in either 1-methylnaphthalene or paraffin oil is heated to the specified temperature (boiling for 1-methylnaphthalene, 300 °C for paraffin oil) and maintained for a period of time until the reaction is complete, as monitored by thin-layer chromatography. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Logical Relationship: Solvent-Dependent Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

Caption: Solvent directs the thermolysis outcome of 3-aryl-1,2,3-benzotriazin-4(3H)-ones.

Thermolysis of 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones

Thermolysis of 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones provides a route to 3-substituted quinolin-4(1H)-ones.[1][2] For example, the 3-(prop-1-enyl) and 3-(β-styryl) derivatives yield 3-methyl- and 3-phenyl-quinolin-4(1H)-one, respectively.[1]

Table 2: Thermolysis of 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones

| Starting Material | Solvent | Temperature | Time | Product | Yield (%) |

| 3-(prop-1-enyl)-1,2,3-benzotriazin-4(3H)-one | 1-Methylnaphthalene | Reflux (250 °C) | 2 h | 3-Methyl-quinolin-4(1H)-one | 12-70 |

| 3-(β-styryl)-1,2,3-benzotriazin-4(3H)-one | 1-Methylnaphthalene | Reflux (250 °C) | 2 h | 3-Phenyl-quinolin-4(1H)-one | 12-70 |

Experimental Protocol: Thermolysis of 3-Alkenyl-[3][4][5]-benzotriazin-4(3H)-ones [2]

A solution of the 3-alkenyl-[3][4][5]-benzotriazin-4(3H)-one in 1-methylnaphthalene is heated to reflux (approximately 250 °C) for 2 hours. After cooling, the reaction mixture is diluted with a suitable solvent like diethyl ether, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Photochemical Behavior of 1,2,3-Benzotriazin-4(3H)-one

The photochemical reactions of 1,2,3-benzotriazin-4(3H)-ones have emerged as a versatile and sustainable strategy for the synthesis of complex nitrogen-containing heterocycles under mild conditions.

Visible-Light-Mediated Denitrogenative Alkene Insertion

A significant photochemical transformation of 1,2,3-benzotriazin-4(3H)-ones is the regioselective visible-light-mediated denitrogenative insertion of alkenes to afford 3-substituted isoindolinones.[4] This reaction is catalyzed by an iridium photocatalyst and proceeds via a proposed nitrogen-mediated hydrogen atom shift.[4]

Table 3: Substrate Scope for the Photocatalytic Synthesis of 3-Substituted Isoindolinones

| N-Substituent of Benzotriazinone | Alkene | Product | Yield (%) |

| Phenyl | Methyl acrylate | 2-phenyl-3-(methoxycarbonylmethyl)isoindolin-1-one | 85 |

| 4-Methoxyphenyl | Methyl acrylate | 2-(4-methoxyphenyl)-3-(methoxycarbonylmethyl)isoindolin-1-one | 82 |

| 4-Chlorophenyl | Methyl acrylate | 2-(4-chlorophenyl)-3-(methoxycarbonylmethyl)isoindolin-1-one | 78 |

| Benzyl | Methyl acrylate | 2-benzyl-3-(methoxycarbonylmethyl)isoindolin-1-one | 91 |

| Phenyl | Styrene | 2-phenyl-3-phenethylisoindolin-1-one | 65 |

| Phenyl | Acrylonitrile | 2-phenyl-3-(2-cyanoethyl)isoindolin-1-one | 75 |

Note: Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: Photocatalytic Synthesis of 3-Substituted Isoindolinones [4]

In an inert atmosphere glovebox, a 4 mL vial is charged with the 1,2,3-benzotriazin-4(3H)-one (0.2 mmol, 1.0 equiv), Ir[(ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%), the alkene (0.6 mmol, 3.0 equiv), DIPEA (0.3 mmol, 1.5 equiv), and DMSO (0.3 mL). A magnetic stirrer bar is added, and the vial is sealed. The vial is then removed from the glovebox and stirred under blue LED irradiation for 2 to 16 hours. Upon completion, the reaction mixture is poured into a separatory funnel containing 20 mL of H₂O and 20 mL of Et₂O. The layers are separated, and the aqueous layer is extracted with Et₂O (2 x 20 mL). The combined organic layers are dried over Na₂SO₄, concentrated under reduced pressure, and the residue is purified by silica gel flash column chromatography.

Quantum Yield

Workflow: Photocatalytic Synthesis of 3-Substituted Isoindolinones

Caption: Experimental workflow for photocatalytic synthesis of isoindolinones.

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones

A continuous flow method for the synthesis of substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors has been developed, utilizing visible light mediation in the absence of a photocatalyst.[5][6] This approach offers excellent yields in short residence times.

Experimental Protocol: Continuous Flow Photochemical Synthesis [6]

A solution of the acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in a suitable degassed solvent. The solution is introduced into a continuous flow reactor system (e.g., Vapourtec E-series with a UV-150 photomodule) equipped with a 420 nm high-power LED. The flow system is stabilized with a flow rate of 1 mL/min and a back pressure of 3 bar. The solution is passed through the irradiated reactor with a residence time of 10 minutes. The collected solution from the reactor outlet is concentrated in vacuo, and the product is purified by column chromatography.

Reaction Mechanisms

Proposed Mechanism for Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones is believed to proceed through the extrusion of molecular nitrogen to form a reactive diradical intermediate. This intermediate can then undergo intramolecular cyclization and rearrangement to form the observed products. The solvent is thought to play a crucial role in mediating the lifetime and reaction pathways of this intermediate.

Signaling Pathway: Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

Caption: Proposed mechanism for the thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones.

Proposed Mechanism for Photocatalytic Synthesis of 3-Substituted Isoindolinones

The visible-light-mediated reaction is proposed to initiate with the excitation of the iridium photocatalyst, which then engages in an electron transfer with the benzotriazinone to form a radical anion. This intermediate loses dinitrogen to generate a new radical species that adds to the alkene. A subsequent nitrogen-mediated hydrogen atom shift leads to the final isoindolinone product.

Signaling Pathway: Photocatalytic Synthesis of 3-Substituted Isoindolinones

Caption: Proposed mechanism for the photocatalytic synthesis of 3-substituted isoindolinones.

References

- 1. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]

- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]

Tautomerism in 1,2,3-Benzotriazin-4(3H)-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1,2,3-benzotriazin-4(3H)-one and its derivatives. It covers the structural aspects of the different tautomeric forms, analytical methodologies for their characterization, and the implications of tautomerism in the context of their biological activity, particularly in drug development.

Introduction to Tautomerism in 1,2,3-Benzotriazin-4(3H)-one

1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The biological function of this scaffold is intrinsically linked to its structural chemistry, most notably the existence of tautomeric isomers. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical reactivity and biological interactions of these molecules.

The primary tautomeric equilibrium in 1,2,3-benzotriazin-4(3H)-one involves the migration of a proton between nitrogen and oxygen atoms, leading to amide and iminol forms. The principal tautomers are the 3H-amide, 1H-amide, and the 4-hydroxy-enol (iminol) forms.

Experimental evidence from 15N NMR and X-ray crystallography has conclusively shown that the 3H-tautomer is the predominant form in the solid state and in solution. However, the presence and relative stability of the other tautomers can be influenced by various factors, including substitution patterns and the solvent environment.

Tautomeric Forms and Their Relative Stabilities

The tautomeric equilibrium of 1,2,3-benzotriazin-4(3H)-one can be visualized as a dynamic interplay between three primary forms.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. While experimental quantitative data for the equilibrium constants (KT) are not extensively reported in the literature, theoretical calculations provide valuable insights into the energetic landscape.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to electronic and environmental factors.

-